molecular formula C15H20ClF3O B12982975 4-Heptyloxy-3-trifluoromethylbenzyl chloride

4-Heptyloxy-3-trifluoromethylbenzyl chloride

Cat. No.: B12982975
M. Wt: 308.76 g/mol
InChI Key: WEWYUUQVUJVMTP-UHFFFAOYSA-N
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Description

4-Heptyloxy-3-trifluoromethylbenzyl chloride: is an organic compound characterized by the presence of a heptyloxy group, a trifluoromethyl group, and a benzyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyloxy-3-trifluoromethylbenzyl chloride typically involves the reaction of 4-heptyloxy-3-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a suitable nucleophile, such as benzyl alcohol, under acidic conditions to yield the desired benzyl chloride derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyloxy-3-trifluoromethylbenzyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Heptyloxy-3-trifluoromethylbenzyl chloride is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: The compound is utilized in the production of agrochemicals and materials. Its derivatives can serve as intermediates in the synthesis of herbicides, insecticides, and specialty polymers .

Mechanism of Action

The mechanism of action of 4-Heptyloxy-3-trifluoromethylbenzyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The benzyl chloride moiety acts as an electrophilic center, attracting nucleophiles to form new chemical bonds. This reactivity is leveraged in various synthetic applications to create diverse chemical entities .

Comparison with Similar Compounds

  • 4-Methoxy-3-trifluoromethylbenzyl chloride
  • 4-Ethoxy-3-trifluoromethylbenzyl chloride
  • 4-Butoxy-3-trifluoromethylbenzyl chloride

Comparison: While these compounds share the trifluoromethylbenzyl chloride core structure, the variation in the alkoxy group (methoxy, ethoxy, butoxy, heptyloxy) influences their physical and chemical properties. For instance, the heptyloxy group in 4-Heptyloxy-3-trifluoromethylbenzyl chloride imparts higher lipophilicity compared to shorter alkoxy chains, potentially affecting its solubility and reactivity .

Properties

Molecular Formula

C15H20ClF3O

Molecular Weight

308.76 g/mol

IUPAC Name

4-(chloromethyl)-1-heptoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C15H20ClF3O/c1-2-3-4-5-6-9-20-14-8-7-12(11-16)10-13(14)15(17,18)19/h7-8,10H,2-6,9,11H2,1H3

InChI Key

WEWYUUQVUJVMTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCl)C(F)(F)F

Origin of Product

United States

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